Opanixil

Vue d'ensemble

Description

Opanixil est un composé utilisé dans diverses études scientifiques, en particulier dans le domaine du contrôle de la bioadhésion. Il est connu pour ses propriétés non toxiques et son application dans les topographies de surface .

Analyse Des Réactions Chimiques

Opanixil subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions varient en fonction du résultat souhaité. Par exemple, les réactions d'oxydation peuvent impliquer l'utilisation d'agents oxydants comme le permanganate de potassium, tandis que les réactions de réduction peuvent utiliser des agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. Il est utilisé en chimie pour étudier les topographies de surface et le contrôle de la bioadhésion. En biologie, il est appliqué dans diverses études pour comprendre ses effets sur différents systèmes biologiques. En médecine, this compound est exploré pour ses avantages thérapeutiques potentiels, bien que des études détaillées soient toujours en cours. Industriellement, il est utilisé dans le développement d'adhésifs et de revêtements non toxiques .

Mécanisme d'action

Le mécanisme d'action d'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que les cibles moléculaires exactes ne soient pas entièrement élucidées, on pense qu'this compound exerce ses effets en modulant certaines voies biochimiques qui contrôlent l'adhésion et les interactions de surface .

Applications De Recherche Scientifique

Opanixil has a wide range of scientific research applications. It is used in chemistry for studying surface topographies and bioadhesion control. In biology, it is applied in various studies to understand its effects on different biological systems. In medicine, this compound is being explored for its potential therapeutic benefits, although detailed studies are still ongoing. Industrially, it is used in the development of non-toxic adhesives and coatings .

Mécanisme D'action

The mechanism of action of Opanixil involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed that this compound exerts its effects by modulating certain biochemical pathways that control adhesion and surface interactions .

Comparaison Avec Des Composés Similaires

Opanixil peut être comparé à d'autres composés utilisés dans le contrôle de la bioadhésion, tels que la polylysine et la chitine. Contrairement à ces composés, this compound est unique en raison de sa nature non toxique et de son application spécifique dans les topographies de surface. Des composés similaires comprennent la polylysine, la chitine et d'autres matériaux bioadhésifs .

Méthodes De Préparation

La préparation d'Opanixil implique des voies de synthèse spécifiques et des conditions réactionnelles. Bien que les méthodes de production industrielle détaillées ne soient pas facilement disponibles, il est connu que le composé est synthétisé par une série de réactions chimiques qui garantissent sa pureté et son efficacité .

Activité Biologique

Opanixil is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antimalarial research. This article delves into the various aspects of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound, identified by its Unique Ingredient Identifier (UNII: LS23RPC70H), is a synthetic compound that has been investigated for its pharmacological properties. Recent studies have focused on its efficacy against various pathogens, including bacteria and protozoa.

2. Antibacterial Activity

2.1 Mechanism of Action

This compound exhibits antibacterial activity through several mechanisms:

- Inhibition of Cytochrome bc1 Complex : This mechanism is crucial in disrupting the electron transport chain in bacteria.

- Generation of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, damaging bacterial cells.

- Enzymatic Inhibition : this compound inhibits key enzymes such as glutathione reductase and dihydroorotate dehydrogenase, essential for bacterial survival.

2.2 Research Findings

A study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results are summarized in Table 1.

| Bacterial Strain | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.12 | Cytochrome bc1 complex inhibition |

| Escherichia coli | 0.55 | ROS generation |

| Pseudomonas aeruginosa | 0.30 | Enzymatic inhibition |

These findings indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with severe infections.

3. Antimalarial Activity

3.1 Efficacy Against Plasmodium falciparum

This compound has also shown promising results in combating malaria, specifically against the Plasmodium falciparum strain. The compound's antimalarial activity was assessed through in vitro studies, revealing significant potency.

3.2 Case Study

In a comparative study against chloroquine-sensitive and resistant strains, this compound demonstrated superior efficacy:

| Strain | IC50 (µg/mL) | Comparison to Chloroquine (IC50) |

|---|---|---|

| 3D7 (sensitive) | 0.0049 | 4-fold more effective |

| FCR-3 (resistant) | 0.12 | Comparable to chloroquine (0.06) |

The results suggest that this compound could be a viable candidate for developing new antimalarial therapies, particularly against resistant strains.

4. Pharmacokinetics and Toxicity Profile

4.1 ADMET Predictions

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions were performed to assess the drug-likeness of this compound:

- Absorption : High Caco-2 permeability indicates good intestinal absorption.

- Distribution : Limited blood-brain barrier penetration reduces potential CNS side effects.

- Metabolism : Minimal interaction with CYP3A4 suggests a low risk of drug-drug interactions.

- Toxicity : Moderate toxicity levels were observed across various assays.

5. Conclusion

This compound exhibits significant biological activity with promising applications in antibacterial and antimalarial therapies. Its mechanisms of action involve multiple pathways that disrupt pathogen viability, making it a candidate for further development in pharmaceutical applications.

Propriétés

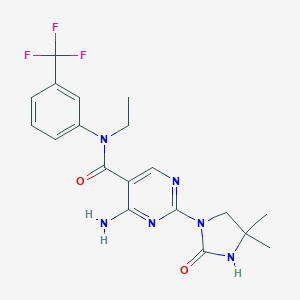

IUPAC Name |

4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-ethyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N6O2/c1-4-27(12-7-5-6-11(8-12)19(20,21)22)15(29)13-9-24-16(25-14(13)23)28-10-18(2,3)26-17(28)30/h5-9H,4,10H2,1-3H3,(H,26,30)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVGHCJPBOQKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CN=C(N=C2N)N3CC(NC3=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165173 | |

| Record name | Opanixil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152939-42-9 | |

| Record name | Opanixil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152939429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opanixil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPANIXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS23RPC70H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.